molecular formula C11H17NO2 B13092767 tert-Butyl 1-cyanocyclopentanecarboxylate

tert-Butyl 1-cyanocyclopentanecarboxylate

Cat. No.: B13092767
M. Wt: 195.26 g/mol
InChI Key: OBHNLILTNCSRQY-UHFFFAOYSA-N
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Description

tert-Butyl 1-cyanocyclopentanecarboxylate is a cyclopentane-derived ester featuring a tert-butyl ester group and a cyano substituent at the 1-position. The tert-butyl group provides steric protection to the ester moiety, enhancing stability against hydrolysis and oxidative conditions, while the electron-withdrawing cyano group influences the electronic environment of the cyclopentane ring and adjacent carbonyl group. Such structural attributes make it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where nitriles serve as precursors for amines, carboxylic acids, or heterocycles.

Properties

IUPAC Name

tert-butyl 1-cyanocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-10(2,3)14-9(13)11(8-12)6-4-5-7-11/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHNLILTNCSRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-cyanocyclopentanecarboxylate typically involves the esterification of cyclopentanecarboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide (NaCN) or potassium cyanide (KCN) under basic conditions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-cyanocyclopentanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, H2/Pd-C, mild to moderate temperatures.

    Substitution: Acidic or basic hydrolysis, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Cyclopentanecarboxylic acid.

    Reduction: Cyclopentylamine.

    Substitution: Cyclopentanecarboxylic acid.

Scientific Research Applications

Chemistry: tert-Butyl 1-cyanocyclopentanecarboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It can be incorporated into drug candidates to enhance their pharmacokinetic properties, such as solubility and metabolic stability .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various chemical processes and formulations .

Mechanism of Action

The mechanism of action of tert-Butyl 1-cyanocyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The cyano group can act as a nucleophile, participating in various chemical reactions. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and stability. The overall mechanism depends on the specific application and the chemical environment in which the compound is used .

Comparison with Similar Compounds

Electronic Effects :

  • The cyano group in the target compound withdraws electron density, increasing the electrophilicity of the carbonyl carbon compared to the ethyl-substituted analog .

Steric Effects :

This compound

Cyclopentane Ring Functionalization : Starting from tert-butyl cyclopentanecarboxylate (7.8), nitrile introduction via radical cyanation or substitution of a leaving group (e.g., bromide) with cyanide .

Esterification: Direct esterification of 1-cyanocyclopentanecarboxylic acid with tert-butanol under acid catalysis, mirroring the synthesis of 7.8 .

Key Observations :

  • The tert-butyl group’s stability allows it to withstand strong reducing agents (e.g., LAH) and acidic/basic conditions .
  • Cyano group introduction likely requires specialized reagents (e.g., CuCN, KCN) or transition-metal catalysis, contrasting with the straightforward esterification of 7.8 .

Research Findings :

  • The cyano-substituted compound’s polarity may limit its solubility in non-polar media compared to the ethyl/aminomethyl analogs, necessitating polar solvents for reactions .
  • The unsaturated derivative (7.9) demonstrates utility in cycloaddition reactions, a property absent in the saturated analogs .

Stability and Functional Group Compatibility

  • Hydrolysis Resistance: All tert-butyl esters exhibit resistance to hydrolysis under neutral conditions, but the cyano derivative’s electron-withdrawing effects may accelerate acid-catalyzed ester cleavage compared to 7.8 .
  • Thermal Stability : The tert-butyl group decomposes at elevated temperatures (~150–200°C), a limitation shared across all compounds .

Biological Activity

tert-Butyl 1-cyanocyclopentanecarboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, metabolic stability, and relevant case studies.

Structural Characteristics

The compound this compound features a tert-butyl group, which is known for its influence on the lipophilicity and metabolic stability of bioactive compounds. The presence of the cyanocarboxylate moiety may contribute to its biological interactions, making it a subject of interest in drug discovery.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

  • Antioxidant Activity : Compounds with tert-butyl groups often show antioxidant properties, which can play a role in reducing oxidative stress in biological systems. For instance, studies on related compounds have demonstrated their ability to inhibit oxidative stress markers in vitro .
  • Antimicrobial Activity : The incorporation of cyanide groups in organic molecules has been linked to enhanced antimicrobial properties. Case studies have shown that similar compounds can inhibit the growth of drug-resistant bacteria .

Metabolic Stability

Metabolic stability is crucial for the efficacy of pharmaceutical compounds. Research has shown that the tert-butyl group can lead to increased metabolic lability, which may affect the bioavailability of the compound. A comparative study indicated that replacing the tert-butyl group with more stable substituents (such as trifluoromethyl) resulted in improved metabolic profiles .

Table 1: Comparison of Metabolic Stability

CompoundIn Vitro Clearance (mL/min/kg)Half-Life (min)
This compoundTBDTBD
Trifluoromethyl analogueReduced clearanceIncreased
Other analoguesVariableVariable

Case Studies

  • Antioxidant Efficacy : A study evaluated the antioxidant activity of tert-butyl derivatives, demonstrating significant inhibition of reactive oxygen species (ROS) generation. The results showed a dose-dependent response with maximum inhibition at specific concentrations .
  • Antimicrobial Synergy : Another research explored the combination of tert-butyl derivatives with nanoparticles to enhance antimicrobial effects against Chromobacterium violaceum. The combination showed a synergistic effect, significantly reducing biofilm formation and virulence factor expression .
  • Toxicological Assessment : A toxicity study involving related compounds indicated potential nephrotoxic effects associated with prolonged exposure to tert-butyl groups. This highlights the need for careful evaluation during drug development .

Q & A

Q. What are the common synthetic routes for tert-butyl 1-cyanocyclopentanecarboxylate, and what critical parameters influence yield?

Methodological Answer: A typical synthesis involves cyclopentanecarboxylic acid derivatives as starting materials. For example, tert-butyl cyclopentanecarboxylate can be synthesized by reacting cyclopentanecarboxylic acid with isobutene in dichloromethane (DCM) under acidic conditions (e.g., concentrated H₂SO₄) at low temperatures (-78°C), followed by gradual warming to room temperature . Critical parameters include:

  • Temperature control : Low temperatures prevent side reactions during esterification.
  • Catalyst selection : Acidic catalysts (e.g., H₂SO₄) enhance reaction efficiency.
  • Purification : Flash chromatography (e.g., petroleum ether/diethyl ether) ensures high purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are key peaks interpreted?

Methodological Answer:

  • ¹H/¹³C NMR :
    • The tert-butyl group appears as a singlet at δ ~1.43 ppm (9H, C(CH₃)₃).
    • The cyclopentane protons exhibit complex splitting (δ 1.46–2.68 ppm), while the cyanide group (C≡N) may appear as a weak peak in ¹³C NMR (~115–120 ppm) .
  • IR Spectroscopy : C≡N stretching vibrations appear at ~2200–2260 cm⁻¹.
  • Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., [M+H]⁺ or [M+NH₄]⁺) to confirm molecular weight .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Keep in tightly sealed containers at -20°C to prevent degradation .
  • Handling : Use explosion-proof equipment and avoid sparks, as tert-butyl derivatives are prone to exothermic decomposition .
  • First Aid : For inhalation exposure, move to fresh air; for skin contact, wash with soap and water. Always consult safety data sheets (SDS) for compound-specific protocols .

Advanced Research Questions

Q. What statistical experimental design approaches are effective in optimizing reaction conditions for derivatives of tert-butyl cyclopentanecarboxylate?

Methodological Answer:

  • Factorial Design : Vary parameters like temperature, catalyst loading, and solvent polarity (e.g., DCM vs. THF) to identify interactions affecting yield .
  • Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., reaction time vs. conversion rate) to pinpoint optimal conditions .

Q. How does steric hindrance from the tert-butyl group influence regioselectivity in nucleophilic addition reactions of cyclopentanecarboxylate derivatives?

Methodological Answer:

  • Steric Maps : Use computational tools (e.g., Molecular Mechanics) to visualize steric bulk around the reaction site.
  • Kinetic Studies : Compare reaction rates of tert-butyl vs. smaller substituents (e.g., methyl). Bulkier groups often direct nucleophiles to less hindered positions .

Q. In computational modeling, how does explicit solvent inclusion affect the accuracy of predicting tert-butyl group orientation in solution-phase conformers?

Methodological Answer:

  • Implicit vs. Explicit Solvent Models : Implicit models (e.g., PCM) approximate solvent effects but fail to capture specific hydrogen bonding. Explicit solvent molecules (e.g., water clusters) improve accuracy by simulating solvation shells around the tert-butyl group .
  • MD Simulations : Run nanosecond-scale molecular dynamics simulations in explicit solvent to observe conformational equilibria .

Data Contradictions and Resolution

  • Synthetic Yields : reports a 96% yield for tert-butyl cyclopentanecarboxylate synthesis, but similar reactions may yield <80% due to impurities. Resolution: Optimize purification (e.g., gradient elution in chromatography) .
  • Conformer Stability : DFT without solvents predicts axial tert-butyl preference, but experiments show equatorial dominance. Resolution: Include explicit solvents in computational models .

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